molecular formula C18H20O5 B049652 Combretastatin A5 CAS No. 117048-60-9

Combretastatin A5

Cat. No. B049652
CAS RN: 117048-60-9
M. Wt: 316.3 g/mol
InChI Key: IMUMNNFSYPVDEW-WAYWQWQTSA-N
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Description

Combretastatin A5 (CA5) is a natural compound that belongs to the stilbenoid family. It was first isolated from the bark of the Combretum caffrum tree and has been found to have potent anti-cancer properties. CA5 has been extensively studied in recent years for its potential use as a therapeutic agent in cancer treatment.

Scientific Research Applications

Anti-Mitotic and Angiogenesis Inhibitor Properties

Combretastatins, including Combretastatin A5, are primarily recognized for their anti-mitotic activity. They are isolated from the bark of the South African tree Combretum caffrum and are potent in inhibiting tubulin polymerization. The most well-known compound in this class, Combretastatin A-4, along with its pro-drug form, has advanced into clinical trials for solid tumors treatment. These compounds are unique as they also function as angiogenesis inhibitors, which adds to their potential in treating diseases like diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).

Photoactivatable Properties for Cancer Treatment

The structural conformation of Combretastatin A4, a closely related compound to A5, significantly influences its potency. Research has led to the development of a photoactivatable version, azo-combretastatin A4. In vitro and in human cancer cells, this photoisomerized compound shows at least 200-fold more potency, making it a promising candidate for phototherapeutic applications and biomedical research (Engdahl et al., 2015).

Potential Effects and Nanoformulations

Combretastatins have been found to exhibit not only anti-tumor properties but also antioxidant, anti-inflammatory, and antimicrobial effects. The nano-based formulations of compounds like combretastatin A4 phosphate have several advantages, including improved water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, and fewer side effects. These aspects make them lead compounds in clinical applications (Karatoprak et al., 2020).

Pharmaceutical Design for Antimitotic Agents

The unique dual features of combretastatins, as antitubulin and antivascular agents, have drawn significant attention for the design of analogs as novel antitumor agents. The efforts to develop new classes of antimitotic agents based on combretastatin A-4 are indicative of the potential pharmaceutical applications of these compounds (Hsieh, Liou, & Mahindroo, 2005).

Optical Control of Microtubule Dynamics

Modifications to the chemical structure of combretastatin A-4 have led to the development of derivatives that allow optical control over microtubule dynamics. These derivatives can be activated or deactivated with low-intensity light, offering a method to spatially and temporally control microtubule dynamics, which is crucial in cell biology research and cancer chemotherapy (Castle & Odde, 2015).

properties

CAS RN

117048-60-9

Product Name

Combretastatin A5

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-

InChI Key

IMUMNNFSYPVDEW-WAYWQWQTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)OC

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC

synonyms

combretastatin A-5
combretastatin A-6
combretastatin A5
combretastatin A6
combretastatin, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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